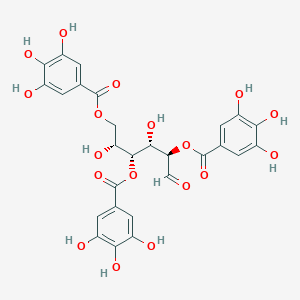
4,6-Dimethyl-1H-benzoimidazole-2(3H)-one
Overview
Description
4,6-Dimethyl-1H-benzoimidazole-2(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBO, and it has a molecular formula of C9H10N2O. In
Scientific Research Applications
DMBO has been found to have potential applications in various fields of scientific research. In particular, it has been studied for its anti-tumor properties. Studies have shown that DMBO can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, DMBO has also been studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of DMBO is not fully understood. However, it is believed that DMBO acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DMBO has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, DMBO has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMBO has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potential applications in various fields of scientific research. However, there are also some limitations to using DMBO in lab experiments. First, its mechanism of action is not fully understood. Second, there is limited information available on its toxicity and safety profile.
Future Directions
There are several future directions for the study of DMBO. First, further studies are needed to fully understand its mechanism of action. Second, more research is needed to determine its toxicity and safety profile. Third, studies should be conducted to investigate its potential applications in the treatment of various inflammatory diseases. Fourth, studies should be conducted to investigate its potential applications in other fields of scientific research, such as material science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-1H-benzoimidazole-2(3H)-one has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis is relatively straightforward, and it has been found to have potential anti-tumor, anti-inflammatory, and antioxidant properties. However, further studies are needed to fully understand its mechanism of action, toxicity and safety profile, and potential applications in various fields of scientific research.
properties
IUPAC Name |
4,6-dimethyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGMHTWSCFCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1H-benzoimidazole-2(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)


